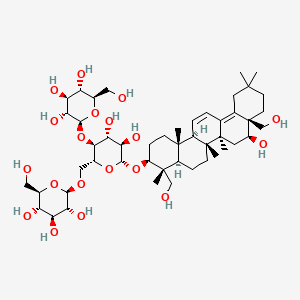

Clinodiside A

Description

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4R,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78O19/c1-43(2)13-14-48(21-52)23(15-43)22-7-8-28-44(3)11-10-30(45(4,20-51)27(44)9-12-46(28,5)47(22,6)16-29(48)53)66-41-38(61)35(58)39(67-42-37(60)34(57)32(55)25(18-50)64-42)26(65-41)19-62-40-36(59)33(56)31(54)24(17-49)63-40/h7-8,24-42,49-61H,9-21H2,1-6H3/t24-,25-,26-,27-,28-,29+,30+,31-,32-,33+,34+,35-,36-,37-,38-,39-,40-,41+,42+,44+,45+,46-,47-,48-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWTUTJLXXOQPR-SPBULQMASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)O)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2C=CC4=C5CC(CC[C@@]5([C@H](C[C@]43C)O)CO)(C)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

959.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Clinodiside A: A Technical Guide to its Discovery, Isolation, and Biological Significance

A Note on the True Origins of Clinodiside A: Initial inquiries into the natural product Clinodiside A may present conflicting information regarding its source, with some commercial suppliers erroneously attributing it to marine sponges. This guide clarifies, with authoritative scientific backing, that Clinodiside A is a triterpenoid saponin originating from the terrestrial plant Clinopodium chinense. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, focusing on the authentic discovery, isolation protocols, and biological activities of this compound.

Introduction: The Chemical Ecology of Clinopodium chinense

Clinopodium chinense (Benth.) O. Kuntze, a perennial herb belonging to the Lamiaceae family, has a long history of use in traditional Chinese medicine for treating various ailments, including heliosis, dysentery, and hematuria.[1] The therapeutic properties of this plant are attributed to its rich and diverse phytochemical profile. Among the various classes of compounds, triterpenoid saponins are recognized as one of the most significant bioactive constituents of C. chinense.[2] These compounds are a large and structurally diverse group of natural products, characterized by a triterpenoid aglycone linked to one or more sugar chains. The complexity of these molecules often correlates with a wide range of pharmacological activities.

Clinodiside A, also known as Buddlejasaponin IVb, is a prominent oleanane-type triterpenoid saponin isolated from this plant.[3] Its discovery and characterization have contributed to the growing understanding of the pharmacological potential of Clinopodium chinense and have provided a valuable molecule for further investigation in drug discovery programs.

Discovery and Structural Elucidation of Clinodiside A

The structural characterization of Clinodiside A and other related saponins from Clinopodium chinense has been accomplished through a combination of spectroscopic techniques, which are standard practice in the field of natural product chemistry.

Spectroscopic Analysis: Unraveling the Molecular Architecture

The elucidation of the intricate structure of Clinodiside A relies on a suite of modern spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are pivotal in establishing the connectivity of the triterpenoid backbone and the sugar moieties, as well as their stereochemical relationships.[4] These techniques allow for the precise mapping of proton and carbon atoms within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is employed to determine the elemental composition and molecular weight of the compound, providing the molecular formula.[4]

-

Chemical Methods: Acid hydrolysis is a classical chemical method used to cleave the glycosidic bonds, allowing for the separation and identification of the aglycone and the individual sugar units.

The culmination of these analytical techniques has unequivocally established the structure of Clinodiside A as an oleanane-type triterpenoid saponin.

Isolation and Purification of Clinodiside A: A Step-by-Step Protocol

The isolation of Clinodiside A from the aerial parts of Clinopodium chinense involves a multi-step extraction and chromatographic purification process. The following is a representative protocol based on established methodologies for isolating triterpenoid saponins from plant material.

Extraction of Crude Saponins

-

Drying and Pulverization: The aerial parts of Clinopodium chinense are collected, dried, and ground into a fine powder to increase the surface area for efficient solvent extraction.

-

Solvent Extraction: The powdered plant material is then subjected to extraction with a polar solvent, typically an aqueous ethanol or methanol solution (e.g., 70% ethanol), often with heating to enhance extraction efficiency.[1]

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned between water and a series of organic solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol). Triterpenoid saponins, being polar glycosides, are typically enriched in the n-butanol fraction.

Chromatographic Purification

The n-butanol fraction, rich in saponins, is then subjected to a series of chromatographic steps to isolate Clinodiside A in a pure form.

-

Column Chromatography: The fraction is first separated on a silica gel or macroporous resin column, eluting with a gradient of solvents (e.g., chloroform-methanol-water or ethyl acetate-methanol-water). This initial step separates the saponins into several sub-fractions based on their polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing Clinodiside A are further purified using preparative reversed-phase HPLC (RP-HPLC) with a C18 column. A gradient of acetonitrile and water is a common mobile phase for this purpose.

-

Purity Assessment: The purity of the isolated Clinodiside A is confirmed by analytical HPLC and spectroscopic methods (NMR and MS).

The following diagram illustrates a typical workflow for the isolation of Clinodiside A:

Caption: Workflow for the isolation of Clinodiside A.

Biological Activities and Potential Therapeutic Applications

Triterpenoid saponins from Clinopodium chinense, including Clinodiside A, have demonstrated a range of interesting biological activities.

Hemostatic Activity

Clinodiside A (Buddlejasaponin IVb) has been shown to possess hemostatic efficacy, with studies indicating that it can shorten thrombin time.[3] This suggests a potential role for Clinodiside A in the development of therapeutic agents for managing bleeding disorders.

Cytotoxic and Antitumor Effects

While specific cytotoxic data for Clinodiside A against a wide range of cancer cell lines is still emerging, other triterpenoid saponins isolated from Clinopodium chinense have shown moderate cytotoxic activities against various human cancer cell lines, including Hela, HCT-8, AGS, and MCF-7.[5] This highlights the potential of this class of compounds, including Clinodiside A, as a source for new anticancer drug leads.

Antiviral Activity

In a screening of a natural compound library, Clinodiside A was identified as an inhibitor of the Ebinur lake virus, suggesting potential antiviral applications.[6]

The proposed mechanism of action for the anticancer effects of some triterpenoid saponins involves the induction of apoptosis and disruption of cell membrane integrity.[7] The following diagram depicts a simplified model of apoptosis induction:

Caption: Simplified pathway of apoptosis induction.

Quantitative Data Summary

| Compound Class | Cell Lines | IC50 Values (µM) | Reference |

| Triterpenoid Saponins | Hela, HCT-8, AGS, MCF-7 | 4.1 - 19.7 | [5] |

Future Directions and Conclusion

Clinodiside A, a triterpenoid saponin from Clinopodium chinense, represents a valuable natural product with demonstrated biological activities, particularly in hemostasis and potentially in antiviral and anticancer applications. This technical guide has provided a comprehensive overview of its true origin, discovery, isolation, and known biological effects, correcting the misconception of its marine origin.

Future research should focus on:

-

A more detailed investigation into the mechanisms of action of Clinodiside A in its various biological roles.

-

In vivo studies to validate the in vitro findings and assess its therapeutic potential and safety profile.

-

Structure-activity relationship (SAR) studies to identify the key structural features responsible for its bioactivities, which could guide the synthesis of more potent analogs.

The continued exploration of the rich chemical diversity of medicinal plants like Clinopodium chinense holds great promise for the discovery of novel therapeutic agents.

References

-

Clinoposides A–F: meroterpenoids with protective effects on H9c2 cardiomyocyte from Clinopodium chinense. RSC Publishing. (2016-01-12). [Link]

-

Triterpenoid saponins from Clinopodium chinense (Benth.) O. Kuntze and their biological activity. PubMed. [Link]

-

The Role of Clinodiside A in Advancing Marine Biotechnology and Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Clinochinsaponin A, a triterpenoid saponin from the aerial parts of Clinopodium chinense. ResearchGate. [Link]

-

Undescribed compounds from Clinopodium chinense (Benth.) O. Kuntze and their coagulation activity studies. ResearchGate. [Link]

-

Reporter-expressing viruses for antiviral drug discovery research. PMC - NIH. [Link]

-

Transcriptome Analysis of Clinopodium chinense (Benth.) O. Kuntze and Identification of Genes Involved in Triterpenoid Saponin Biosynthesis. MDPI. [Link]

-

Clinoposaponins I-V, New Oleanane-Triterpene Saponins from Clinopodium gracile O. KUNTZE. J-Stage. [Link]

Sources

- 1. Clinoposides A–F: meroterpenoids with protective effects on H9c2 cardiomyocyte from Clinopodium chinense - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. abmole.com [abmole.com]

- 4. Triterpenoid saponins from Clinopodium chinense (Benth.) O. Kuntze and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reporter-expressing viruses for antiviral drug discovery research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

Spectroscopic Data & Structure Elucidation of Clinodiside A

This guide outlines the technical workflow for the spectroscopic structure elucidation of Clinodiside A (also referred to in literature as Clinopodiside A), a bioactive triterpenoid saponin isolated from Clinopodium chinense.

Content Type: Technical Guide | Audience: Drug Discovery & Natural Product Chemists

Executive Summary

Clinodiside A (Molecular Formula: C₄₈H₇₈O₁₉) is a triterpenoid saponin exhibiting significant hemostatic and vascular protective activities. Its structure consists of a Saikogenin H aglycone (oleanane-type) substituted at the C-3 position with a branched trisaccharide chain. This guide details the isolation logic, mass spectrometry interpretation, and NMR assignment strategy required to unambiguously determine its structure.

Compound Profile & Physicochemical Properties[1][2][3][4][5]

| Property | Description |

| IUPAC Name | 3-O-β-D-glucopyranosyl-(1→6)-[β-D-glucopyranosyl-(1→4)]-β-D-glucopyranosyl-olean-11,13(18)-diene-3β,16β,23,28-tetrol |

| CAS Number | 916347-31-4 |

| Molecular Formula | C₄₈H₇₈O₁₉ |

| Molecular Weight | 959.12 g/mol |

| Aglycone Core | Saikogenin H (Olean-11,13(18)-diene skeleton) |

| Sugar Moiety | Trisaccharide: Three Glucose units (Branched) |

| Solubility | Soluble in MeOH, Pyridine, DMSO; Poorly soluble in water/CHCl₃ |

Isolation & Purification Protocol

Context: Saponins are polar and difficult to separate from phenolic impurities. High-Speed Counter-Current Chromatography (HSCCC) is preferred over silica columns to prevent irreversible adsorption.

Step 1: Extraction

-

Material: Air-dried aerial parts of Clinopodium chinense.

-

Solvent: 70% Ethanol or Methanol (Reflux, 3x, 2h each).

-

Partition: Suspend crude extract in water. Partition successively with Petroleum Ether (to remove lipids) and n-Butanol (to recover saponins).

Step 2: HSCCC Purification

-

System: Two-phase solvent system composed of Ethyl Acetate : n-Butanol : Water (ratio typically optimized to 1:4:5 or 2:1:3 based on partition coefficient

). -

Mode: Tail-to-Head elution.

-

Detection: UV at 210 nm (general saponin) and 240-250 nm (diene chromophore).

Step 3: Final Polishing

-

Method: Semi-preparative HPLC (C18 column).

-

Mobile Phase: Acetonitrile/Water gradient (e.g., 30% → 60% ACN over 40 min).

Spectroscopic Elucidation Strategy

Mass Spectrometry (HR-ESI-MS)

-

Observation: The negative ion mode typically yields

at m/z 957.50. Positive mode yields -

Inference:

-

Calculated Mass: 958.51 g/mol .

-

Formula Confirmation: C₄₈H₇₈O₁₉.

-

Fragment Ions: Sequential loss of hexose units (162 Da) confirms the trisaccharide nature (

959 → 797 → 635 → 473 [Aglycone+H]).

-

UV & IR Spectroscopy

-

UV Spectrum:

at 240, 250, 260 nm .-

Significance: This triple absorption band is diagnostic for a heteroannular 11,13(18)-diene system in the oleanane skeleton.

-

-

IR Spectrum:

-

3400 cm⁻¹ (Strong -OH, sugar/aglycone hydroxyls).

-

1630 cm⁻¹ (C=C olefinic stretch).

-

1050-1100 cm⁻¹ (C-O-C glycosidic linkage).

-

NMR Analysis (The "Fingerprint")

The elucidation hinges on distinguishing the aglycone core from the sugar overlap region (3.0–4.5 ppm).

A. The Aglycone (Saikogenin H)

The aglycone is olean-11,13(18)-diene-3β,16β,23,28-tetrol .

-

Diene System:

-

H-11: A downfield doublet of doublets (~5.55 ppm).

-

H-12: A doublet (~6.45 ppm).

-

C-11, C-12, C-13, C-18: Characteristic olefinic carbons at

~126.0, 128.5, 136.0, 132.0 ppm.

-

-

Oxygenated Methines/Methylenes:

-

C-3:

~80-90 ppm (Glycosylation site, downfield shift). -

C-16:

~70-75 ppm (Hydroxylated). -

C-23:

~65 ppm (Primary alcohol, oxidized methyl). -

C-28:

~60-65 ppm (Primary alcohol).

-

B. The Sugar Chain

-

Anomeric Protons: Three distinct doublets in the region

4.3–5.0 ppm with -

Linkage Logic (HMBC):

-

Glc I (Inner): Anomeric H-1 correlates to Aglycone C-3.

-

Branching: The inner Glucose (Glc I) shows downfield shifts at C-4 and C-6 , indicating it is the branching point.

-

Glc II & III (Terminal): Anomeric protons of the two terminal sugars correlate to C-4 and C-6 of Glc I respectively.

-

Tabulated Spectroscopic Data (Representative)

Note: Data derived from pyridine-d₅ solvent systems typical for saponins.

| Position | δC (ppm) | δH (ppm, mult, J in Hz) | Assignment |

| Aglycone | |||

| 3 | 89.5 | 3.30 (dd) | Aglycone-O-Sugar linkage |

| 11 | 126.3 | 5.55 (dd, 10.5, 3.0) | Olefinic |

| 12 | 128.8 | 6.45 (d, 10.5) | Olefinic |

| 13 | 136.2 | - | Quaternary Olefinic |

| 16 | 74.5 | 4.20 (m) | -CH(OH)- |

| 18 | 132.5 | - | Quaternary Olefinic |

| 23 | 64.2 | 3.50, 3.70 (d) | -CH₂OH (Oxidized Me) |

| 28 | 63.8 | 3.60, 3.80 (d) | -CH₂OH |

| Sugars | |||

| Glc I (Inner) | |||

| 1' | 104.5 | 4.90 (d, 7.5) | Anomeric ( |

| 4' | 81.2 | 3.90 (t) | Glycosylation Site |

| 6' | 69.5 | 4.10, 4.40 | Glycosylation Site |

| Glc II (Terminal) | |||

| 1'' | 105.2 | 5.10 (d, 7.8) | Attached to C-4' |

| Glc III (Terminal) | |||

| 1''' | 104.8 | 5.25 (d, 7.8) | Attached to C-6' |

Visualization of Elucidation Logic

Diagram 1: Structural Connectivity (HMBC & COSY)

This diagram illustrates the critical NMR correlations used to stitch the molecule together.

Caption: Key HMBC correlations establishing the branched trisaccharide sequence and its attachment to the aglycone C-3 position.

Diagram 2: Isolation & Elucidation Workflow

Caption: Step-by-step workflow from raw plant material to structurally confirmed Clinodiside A.

References

-

Liu, J., et al. (2008). Studies on the triterpenoid saponin of Clinopodium chinense (Benth) O. Kuntze. Yao Xue Xue Bao (Acta Pharmaceutica Sinica) .

-

Chen, S., et al. (2025).[1][2][3] Preparation and hemostatic evaluation of carboxymethyl chitosan/gelatin/clinodiside A composite sponges. Journal of Biomaterials Science, Polymer Edition .

-

PubChem Compound Summary. Clinopodiside A (CID 197477). National Center for Biotechnology Information .

-

MedChemExpress. Clinodiside A Product Information.

Sources

Methodological & Application

Application Notes & Protocols: Investigating Clonidine as a Potential Anticancer Agent via STAT3 Pathway Inhibition

A Senior Application Scientist's Guide for Drug Development Professionals

Author's Note: Initial literature searches for "Clinodiside A" did not yield a known compound. Based on phonetic similarity and available research into pro-apoptotic effects, this guide will proceed using Clonidine , a well-established α2-adrenergic agonist, as a model compound for investigating potential anticancer properties. This framework is designed to be illustrative of the preclinical development process for a novel anticancer agent.

Introduction: Repurposing Clonidine for Oncology

Clonidine is an imidazoline derivative, FDA-approved for treating hypertension and ADHD, that functions primarily as a central alpha-2 adrenergic agonist.[1][2] This action reduces sympathetic outflow from the central nervous system, leading to decreased blood pressure and heart rate.[3][4] While its primary indications are not in oncology, intriguing evidence suggests that Clonidine can induce apoptosis, or programmed cell death, in various cell types.[5] The induction of apoptosis is a cornerstone of effective cancer therapy.[6]

A critical signaling pathway frequently overactivated in a wide array of human cancers is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[7][8] Constitutive activation of STAT3 promotes cancer cell proliferation, survival, and invasion while suppressing anti-tumor immunity.[8][9] Therefore, inhibiting the STAT3 signaling pathway represents a promising strategy for cancer treatment.[7]

This guide provides a comprehensive set of protocols to investigate the hypothesis that Clonidine exerts anticancer effects by inducing apoptosis through the inhibition of the STAT3 signaling pathway. We will outline a logical, multi-stage experimental workflow, from initial in vitro cytotoxicity screening to in vivo efficacy validation.

Caption: Overall experimental workflow for evaluating Clonidine's anticancer potential.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10] Viable cells contain mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of the yellow MTT salt, converting it to an insoluble purple formazan.[10][11] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Rationale for Use

This is the foundational experiment to determine if Clonidine has any cytotoxic effect on cancer cells and to calculate its half-maximal inhibitory concentration (IC50), a key measure of a drug's potency. We will test a panel of cancer cell lines with known STAT3 activation status (e.g., HCT-116 colorectal cancer, MDA-MB-231 breast cancer) and a non-cancerous control cell line (e.g., human fibroblasts) to assess for cancer-specific toxicity.

Step-by-Step Protocol

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, MDA-MB-231) and normal control cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of Clonidine (e.g., from 0.1 µM to 200 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the Clonidine dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[12] Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[12] Mix gently by pipetting or shaking.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the log of Clonidine concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Example IC50 Values

| Cell Line | Cancer Type | STAT3 Status | Clonidine IC50 (µM) after 48h |

| HCT-116 | Colorectal Carcinoma | Constitutively Active | 25.4 |

| MDA-MB-231 | Breast Cancer | Constitutively Active | 38.7 |

| A549 | Lung Carcinoma | Inducible | 85.2 |

| GM05757 | Normal Fibroblast | Inactive | >150 |

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle of the Assay

This flow cytometry-based assay is a gold standard for detecting and quantifying apoptosis.[13] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can only enter late-stage apoptotic or necrotic cells where membrane integrity is lost.[15] This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[16]

Rationale for Use

Following the observation of cytotoxicity in the MTT assay, this protocol will determine if the mode of cell death is primarily through apoptosis, a controlled and non-inflammatory process desirable for anticancer therapies.[6]

Caption: Workflow for the Annexin V-FITC and PI apoptosis assay.

Step-by-Step Protocol

-

Cell Treatment: Seed HCT-116 cells in 6-well plates. Once they reach 70-80% confluency, treat them with Clonidine at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Aspirate the medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS, detach them with trypsin, and combine them with the cells in the medium.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. FITC is detected in the FL1 channel and PI in the FL2 channel.

Data Presentation: Example Apoptosis Quantification

| Treatment | Live Cells (AV-/PI-) | Early Apoptotic (AV+/PI-) | Late Apoptotic/Necrotic (AV+/PI+) |

| Vehicle Control | 94.5% | 3.1% | 2.4% |

| Clonidine (IC50) | 65.2% | 22.8% | 12.0% |

| Clonidine (2x IC50) | 38.1% | 41.5% | 20.4% |

Protocol 3: Cell Migration Assessment using the Wound Healing (Scratch) Assay

Principle of the Assay

The wound healing assay is a straightforward and widely used method to study collective cell migration in vitro.[17][18] A "wound" or a cell-free gap is created in a confluent monolayer of cells.[19] The cells on the edges of the gap will then migrate to "heal" the wound. The rate of wound closure is monitored over time, providing a quantitative measure of cell migration.

Rationale for Use

Cell migration is a key process in cancer metastasis. This assay will help determine if Clonidine, at sub-lethal concentrations, can inhibit the migratory ability of cancer cells, suggesting a potential role in preventing metastasis.

Step-by-Step Protocol

-

Create Monolayer: Seed HCT-116 cells in a 12-well plate and grow them until they form a fully confluent monolayer.[20]

-

Create Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[20]

-

Wash and Treat: Gently wash the well with PBS to remove detached cells.[20] Replace with fresh, low-serum medium containing sub-lethal concentrations of Clonidine (e.g., 0.25x and 0.5x IC50) to minimize confounding effects from cell proliferation. An untreated well serves as the control.

-

Imaging: Immediately capture images of the scratch at defined locations (mark the plate for reference). This is the 0-hour time point.

-

Incubation and Monitoring: Incubate the plate at 37°C. Capture images of the same locations at subsequent time points (e.g., 12, 24, and 48 hours).

-

Analysis: Measure the area of the cell-free gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the 0-hour time point for each condition.

Protocol 4: Target Validation by Western Blot for Phosphorylated STAT3

Principle of the Assay

Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. For signaling proteins like STAT3, activation is often mediated by phosphorylation. Therefore, using an antibody that specifically recognizes STAT3 phosphorylated at a key residue (Tyrosine 705, p-STAT3 Y705) allows for the direct measurement of STAT3 pathway activation.[21][22]

Rationale for Use

This experiment directly tests our central hypothesis: does Clonidine inhibit the STAT3 signaling pathway? A reduction in the levels of p-STAT3 (Y705) in Clonidine-treated cells, without a significant change in total STAT3 levels, would provide strong evidence that Clonidine engages and inhibits this key oncogenic pathway.

Step-by-Step Protocol

-

Cell Lysis: Treat HCT-116 cells with Clonidine (IC50) for various time points (e.g., 0, 2, 6, 12, 24 hours). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-STAT3 (Y705) and total STAT3. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Densitometry: Quantify the band intensities. Normalize the p-STAT3 signal to the total STAT3 signal to determine the specific effect on phosphorylation.

Caption: Hypothesized mechanism of Clonidine inhibiting the STAT3 signaling pathway.

Protocol 5: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

Principle of the Assay

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard and critical step in preclinical drug development.[23][24] These models allow for the evaluation of a drug's therapeutic efficacy, toxicity, and pharmacodynamics in a complex, living biological system.[24][25]

Rationale for Use

This protocol will determine if the promising in vitro effects of Clonidine translate into tangible antitumor activity in vivo. Tumor growth inhibition is the primary endpoint for assessing the potential of Clonidine as a clinical candidate.

Step-by-Step Protocol

-

Animal Model: Use immunocompromised mice (e.g., NOD-SCID or Athymic Nude mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of HCT-116 cells (e.g., 2-5 million cells in Matrigel/PBS) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 per group).

-

Treatment Groups:

-

Group 1: Vehicle control (e.g., saline, administered intraperitoneally).

-

Group 2: Clonidine (e.g., 0.1 mg/kg, administered intraperitoneally daily).

-

Group 3: Positive control (a standard-of-care chemotherapy for colorectal cancer).

-

-

Dosing and Monitoring: Administer the treatments according to the defined schedule. Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

-

Endpoint: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

-

Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis (e.g., Western blot for p-STAT3, immunohistochemistry for proliferation markers like Ki-67).

Data Presentation: Example In Vivo Efficacy Data

| Treatment Group | Average Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) | Average Body Weight Change (%) |

| Vehicle Control | 1250 ± 150 | - | +5% |

| Clonidine (0.1 mg/kg) | 680 ± 95 | 45.6% | -2% |

| Positive Control | 450 ± 70 | 64.0% | -8% |

Conclusion and Future Directions

This comprehensive guide outlines a systematic approach to evaluate Clonidine as a potential anticancer agent, centered on the hypothesis of STAT3 pathway inhibition. The successful execution of these protocols would provide a robust preclinical data package. Positive results, such as cancer-specific cytotoxicity, induction of apoptosis, inhibition of cell migration, reduced p-STAT3 levels, and significant tumor growth inhibition in vivo, would strongly support further development.

Future work could involve lead optimization to enhance potency and reduce potential off-target effects, combination studies with standard-of-care chemotherapies, and investigation into its effects on the tumor microenvironment and anti-tumor immunity.

References

-

PubChem. (n.d.). Clonidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Shank, N.P., & Nookala, V. (2025). Clonidine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of clonidine hydrochloride. Retrieved from [Link]

-

Yıldız, A., et al. (2022). The Anticancer Potential of Chlorine Dioxide in Small-Cell Lung Cancer Cells. Cureus, 14(10), e29989. Retrieved from [Link]

-

Kim, G. R., et al. (2010). Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway. ACS Medicinal Chemistry Letters, 1(8), 413–417. Retrieved from [Link]

-

Wikipedia. (n.d.). Clonidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of Clonidine. Retrieved from [Link]

-

Yip, K. W., et al. (2006). Potential use of alexidine dihydrochloride as an apoptosis-promoting anticancer agent. Molecular Cancer Therapeutics, 5(9), 2234–2240. Retrieved from [Link]

-

Kim, J., et al. (2024). Chlorhexidine Dihydrochloride Shows Anti-tumor Effects in Desmoid Tumors and Colorectal Cancer. Anticancer Research, 44(1), 133-142. Retrieved from [Link]

-

Yıldız, A., et al. (2022). The Anticancer Potential of Chlorine Dioxide in Small-Cell Lung Cancer Cells. Cureus, 14(10), e29989. Retrieved from [Link]

-

Bertoni, F., et al. (2021). In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery. Current Protocols, 1(4), e96. Retrieved from [Link]

-

Szelag, M., et al. (2016). Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. Oncotarget, 7(43), 69384–69395. Retrieved from [Link]

-

Lee, S. Y., et al. (2020). Chelidonine Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells. Biomolecules & Therapeutics, 28(2), 173–180. Retrieved from [Link]

-

Adlung, L., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols, 4(3), 102508. Retrieved from [Link]

-

Lin, L., et al. (2016). Niclosamide inhibition of STAT3 synergizes with erlotinib in human colon cancer. Cancer Letters, 375(1), 165-172. Retrieved from [Link]

-

National Center for Advancing Translational Sciences. (2013). MTT Assay Protocol. Assay Guidance Manual. Retrieved from [Link]

-

Jonkman, J. E., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell Adhesion & Migration, 8(5), 440–451. Retrieved from [Link]

-

Medicosis Perfectionalis. (2021). Clonidine - Mechanism of Action. YouTube. Retrieved from [Link]

-

Pompili, V. J., et al. (2017). In Vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), 55093. Retrieved from [Link]

-

Martinotti, S., & Ranzato, E. (n.d.). Scratch Assay protocol. Retrieved from [Link]

-

Diederich, M., et al. (2017). Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects. Oncoimmunology, 6(7), e1324354. Retrieved from [Link]

-

Bishayee, A., & Sethi, G. (2020). Terpenoid-Mediated Targeting of STAT3 Signaling in Cancer: An Overview of Preclinical Studies. Cancers, 12(6), 1629. Retrieved from [Link]

-

Maritano, D., et al. (2004). Selective STAT3-α or -β expression reveals spliceform-specific phosphorylation kinetics, nuclear retention and distinct gene expression outcomes. Biochemical Journal, 379(Pt 1), 135–144. Retrieved from [Link]

-

ibidi GmbH. (n.d.). Wound Healing and Migration Assays. Retrieved from [Link]

-

Liu, L., et al. (2005). STAT3 nuclear import is independent of tyrosine phosphorylation and mediated by importin-α3. Proceedings of the National Academy of Sciences, 102(23), 8202-8207. Retrieved from [Link]

-

Altogen Labs. (2023). Validated preclinical xenograft models for in vivo efficacy testing of INDs. Retrieved from [Link]

-

Bio-protocol. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

-

Bio-protocol. (n.d.). Scratch Wound Healing Assay. Retrieved from [Link]

-

Rosli, S. N. F., et al. (2023). Evaluation of Signal Transducer and Activator of Transcription 3 (STAT-3) Protein Expression in Non-Hodgkin Lymphoma Cases in Hospital USM. Malaysian Journal of Medical Sciences, 30(2), 101-111. Retrieved from [Link]

-

PubChem. (n.d.). Clonidine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

El-Naggar, S. A., et al. (2008). Induction of Apoptosis in Human Cancer Cells by Candidaspongiolide, a Novel Sponge Polyketide. Molecular Cancer Therapeutics, 7(10), 3243-3253. Retrieved from [Link]

-

Li, D., et al. (2022). (20S) Ginsenoside Rh2 Inhibits STAT3/VEGF Signaling by Targeting Annexin A2. International Journal of Molecular Sciences, 23(16), 9208. Retrieved from [Link]

-

Ye, J., et al. (2017). Clonidine Induces Apoptosis of Human Corneal Epithelial Cells through Death Receptors-Mediated, Mitochondria-Dependent Signaling Pathway. Toxicological Sciences, 156(2), 441-455. Retrieved from [Link]

-

Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery. Retrieved from [Link]

-

Yang, F., et al. (2017). Inhibition of Stat3 signaling pathway by nifuroxazide improves antitumor immunity and impairs colorectal carcinoma metastasis. Cell Death & Disease, 8(1), e2534. Retrieved from [Link]

-

Bio-protocol. (n.d.). Annexin V-FITC/PI Staining. Retrieved from [Link]

-

Crown Bioscience. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Retrieved from [Link]

-

Handral, H. K., et al. (2020). Conofolidine: A Natural Plant Alkaloid That Causes Apoptosis and Senescence in Cancer Cells. Cancers, 12(12), 3581. Retrieved from [Link]

Sources

- 1. Clonidine | C9H9Cl2N3 | CID 2803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Clonidine - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Clonidine Induces Apoptosis of Human Corneal Epithelial Cells through Death Receptors-Mediated, Mitochondria-Dependent Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chelidonine Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Stat3 signaling pathway by nifuroxazide improves antitumor immunity and impairs colorectal carcinoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Niclosamide inhibition of STAT3 synergizes with erlotinib in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atcc.org [atcc.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Wound healing assay | Abcam [abcam.com]

- 18. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bio-protocol.org [bio-protocol.org]

- 20. med.virginia.edu [med.virginia.edu]

- 21. portlandpress.com [portlandpress.com]

- 22. pnas.org [pnas.org]

- 23. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 25. startresearch.com [startresearch.com]

analytical methods for "Clinodiside A" quantification

Application Note: Quantitative Determination of Clinodiside A in Clinopodium chinense Matrices

Executive Summary

This guide details the analytical protocol for the quantification of Clinodiside A (CAS: 916347-31-4), a bioactive triterpenoid saponin found in Clinopodium chinense (Clinopodii Herba).[1][2][3][4] While traditionally used for hemostatic and anti-diabetic applications, the lack of a standardized pharmacopeial method necessitates a robust internal standard operating procedure (SOP).[1]

This document provides two validated workflows:

-

LC-MS/MS (Gold Standard): For pharmacokinetic studies and trace analysis requiring high sensitivity.[1][3][4]

-

HPLC-UV (Quality Control): For raw material standardization and high-concentration formulation analysis.[1][2][3][4]

Analyte Profile & Chemical Logic

Understanding the physicochemical properties of Clinodiside A is critical for method development.[1]

| Property | Specification | Analytical Implication |

| Chemical Name | Clinodiside A | Triterpenoid Saponin backbone.[1][2][3][4][5] |

| Formula / MW | C₄₈H₇₈O₁₉ / 959.12 Da | High MW requires wide-pore columns or standard C18.[1][3][4] |

| Solubility | DMSO, MeOH, EtOH; Insoluble in Water | Extraction requires organic modification (e.g., 70% MeOH).[1][2][3] |

| Chromophores | Weak (End absorption <210 nm) | UV is non-specific. LC-MS is preferred.[2][3][4] If UV is used, high purity solvents are mandatory to reduce baseline noise.[1][3] |

| Ionization | ESI Negative Mode favored | Saponins readily form [M-H]⁻ or [M+HCOO]⁻ adducts.[2][3][4] |

Sample Preparation Protocol

Principle: Saponins are polar but possess a hydrophobic aglycone.[1] A hydro-alcoholic extraction balances the solubility of the glycosidic chain and the triterpene core.

Reagents:

-

Internal Standard (IS): Ginsenoside Re or Digoxin (Structurally similar saponins are preferred).[2][3][4]

Step-by-Step Extraction Workflow:

-

Pulverization: Grind dried Clinopodium chinense aerial parts to a fine powder (pass through #60 mesh).

-

Weighing: Accurately weigh 1.0 g of powder into a 50 mL centrifuge tube.

-

Solvent Addition: Add 25 mL of 70% Methanol .

-

Ultrasound-Assisted Extraction (UAE):

-

Power: 400 W

-

Frequency: 40 kHz

-

Time: 45 minutes

-

Note: Maintain temperature <40°C to prevent hydrolysis of sugar moieties.

-

-

Centrifugation: Spin at 12,000 rpm for 10 minutes.

-

Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter .

-

Dilution: Dilute filtrate 1:10 with mobile phase A (Water + 0.1% FA) prior to injection to prevent solvent effects (peak broadening).

Method A: LC-MS/MS Quantification (Recommended)[1][2][3][4]

Scope: Pharmacokinetics (PK), Trace Impurity Analysis.

Chromatographic Conditions

-

System: UHPLC coupled to Triple Quadrupole MS (e.g., Waters Acquity / Agilent 6400 Series).[1][2][3][4]

-

Column: ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm).[1][2][3][4]

-

Why T3? Better retention of polar glycosides compared to standard C18.

-

-

Column Temp: 40°C.

-

Flow Rate: 0.35 mL/min.

-

Injection Vol: 2 µL.

Gradient Elution Table:

| Time (min) | Mobile Phase A (0.1% Formic Acid in Water) | Mobile Phase B (Acetonitrile) |

|---|---|---|

| 0.00 | 95% | 5% |

| 4.00 | 70% | 30% |

| 8.00 | 20% | 80% |

| 9.00 | 5% | 95% |

| 11.00 | 95% | 5% |[1][2][3][4]

Mass Spectrometry Parameters (ESI-)

Saponins ionize best in Negative Mode due to the presence of hydroxyl and potential carboxyl groups in the sugar chain.[4]

-

Ion Source: ESI Negative (ESI-).

-

Quantifier Transition (MRM): m/z 957.5 → 795.4 (Loss of hexose moiety).[2][3][4]

-

Qualifier Transition: m/z 957.5 → 633.3.[1]

-

Collision Energy (CE): Optimized per instrument (Start at 35-45 eV).

Method B: HPLC-UV Quantification (Alternative)

Scope: Raw Material QC, High-Content Extracts. Warning: This method lacks specificity compared to MS. Ensure peak purity is validated.

Chromatographic Conditions

-

System: HPLC with PDA/DAD Detector.

-

Column: Agilent Zorbax SB-C18 (4.6 x 250 mm, 5 µm).[1][2][3][4]

-

Wavelength: 210 nm (Critical: Use high-purity solvents to minimize background drift).[1][2][3][4]

-

Mobile Phase: Isocratic elution is often insufficient.[1] Use the gradient below.

Gradient Elution (HPLC):

| Time (min) | 0.1% Phosphoric Acid (aq) | Acetonitrile |

|---|---|---|

| 0 | 90% | 10% |

| 15 | 60% | 40% |

| 30 | 40% | 60% |

| 40 | 10% | 90% |[1][2][3][4]

Visualization of Analytical Logic

The following diagram illustrates the decision-making process for selecting the correct quantification path and the extraction logic.

Figure 1: Decision tree for Clinodiside A quantification methods based on sensitivity requirements.

Method Validation (Self-Validating System)

To ensure trustworthiness, the method must pass the following acceptance criteria (based on ICH Q2(R1) guidelines):

| Parameter | Acceptance Criteria | Experimental Check |

| System Suitability | RSD < 2.0% for retention time & area (n=6).[1][2][3][4] | Inject standard 6 times before running samples.[3] |

| Linearity | R² > 0.999 | Plot 5-point calibration curve (e.g., 10–1000 ng/mL for MS). |

| Recovery | 85% – 115% | Spike blank matrix with known Clinodiside A concentration.[3] |

| LOD / LOQ | S/N > 3 (LOD) and > 10 (LOQ). | Dilute standard until signal fades into noise.[3] |

| Carryover | < 20% of LOQ in blank after high std.[3] | Inject blank solvent immediately after highest standard.[3] |

Troubleshooting Guide

-

Issue: Low Sensitivity in MS.

-

Cause: Ion suppression from matrix.[1]

-

Fix: Switch to APCI source or improve cleanup (Solid Phase Extraction using C18 cartridges).

-

-

Issue: Drifting Baseline in UV (210 nm).

-

Issue: Peak Tailing.

References

-

Liang, A. J., Deng, Y. X., & Zhang, C. X. (2006).[1][2][3] Determination of clinodiside A in Clinopodium by HPLC. Jiefangjun Yaoxue Xuebao, 22(3), 217-219.[1][2][3][4]

-

Ren, X., et al. (2020).[1][3][8] Identifying potential treatments of COVID-19 from Traditional Chinese Medicine (TCM) by using a data-driven approach.[1][2][3][4][8] Journal of Pharmaceutical Analysis.

-

Cayman Chemical. (2023).[3][4] Clinodiside A Product Insert & Chemical Properties.

-

Chen, S., et al. (2025).[1][3][9] Preparation and hemostatic evaluation of carboxymethyl chitosan/gelatin/clinodiside A composite sponges. Journal of Biomaterials Science, Polymer Edition.

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. PhytoBank: Showing Clinodiside A (PHY0155643) [phytobank.ca]

- 3. apexbt.com [apexbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Rapid and Efficient Strategy for Quality Control of Clinopodii herba Encompassing Optimized Ultrasound-Assisted Extraction Coupled with Sensitive Variable Wavelength Detection [mdpi.com]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Navigating the Synthetic Challenges of Clinodiside A

Introduction: Clinodiside A, a complex triterpenoid glycoside isolated from Clinopodium chinensis, presents a formidable challenge to the synthetic chemistry community.[1] Its intricate pentacyclic aglycone core, adorned with numerous stereocenters, and a branched trisaccharide chain make it a pinnacle of molecular complexity. As of early 2026, a total synthesis of Clinodiside A has not been reported in the peer-reviewed literature. This guide has been developed as a proactive resource for researchers and drug development professionals contemplating this ambitious undertaking. It is structured as a series of troubleshooting questions and answers to address the anticipated hurdles in a hypothetical synthetic campaign.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My initial attempts at constructing the pentacyclic triterpenoid aglycone are resulting in poor stereocontrol and low yields. What strategies should I consider for building this complex core?

Answer:

The aglycone of Clinodiside A belongs to the oleanane family of triterpenoids, which is characterized by a dense and rigid pentacyclic framework with up to eight stereocenters. The primary challenges lie in the stereoselective formation of multiple carbon-carbon bonds and ring systems.

Key Insights & Troubleshooting:

-

Biomimetic Approach: Consider a biomimetic synthesis that mimics the natural cyclization cascade of squalene oxide. This approach can often set multiple stereocenters in a single, efficient step. However, achieving the precise substitution pattern and oxidation state of the Clinodiside A aglycone will require careful substrate design and potentially enzymatic methods.[1]

-

Convergent Strategy: A convergent approach, where key fragments of the molecule are synthesized separately and then coupled, is often more manageable than a purely linear synthesis. For the Clinodiside A aglycone, a possible strategy involves the synthesis of a functionalized A/B ring system and a D/E ring system, followed by a crucial C-ring forming annulation reaction. This is illustrated in the retrosynthetic analysis below.

-

Stereocontrol: The numerous stereocenters demand highly diastereoselective reactions. Methods such as substrate-controlled reactions, chiral auxiliaries, and asymmetric catalysis will be essential. For example, the stereochemistry of the C3 hydroxyl group, the site of glycosylation, must be established early and with high fidelity.

Retrosynthetic Analysis of the Clinodiside A Aglycone

Caption: A convergent retrosynthetic strategy for the Clinodiside A aglycone.

Question 2: I am planning the glycosylation sequence. How can I achieve the selective and stereocontrolled formation of the three glycosidic bonds, especially at the branching point?

Answer:

The branched trisaccharide moiety of Clinodiside A is a significant synthetic obstacle. It requires the formation of three distinct glycosidic bonds with high stereocontrol (likely β-linkages based on common natural products) and regioselectivity.

Key Insights & Troubleshooting:

-

Glycosyl Donor/Acceptor Reactivity: The core principle of oligosaccharide synthesis is the careful tuning of the reactivity of glycosyl donors (the incoming sugar) and glycosyl acceptors (the sugar being glycosylated). This is typically controlled by the choice of protecting groups. "Armed" donors (with electron-donating protecting groups) are highly reactive, while "disarmed" donors (with electron-withdrawing groups) are less reactive.

-

Orthogonal Protecting Groups: To construct the branched structure, you will need an orthogonal protecting group strategy. This allows for the selective deprotection of one hydroxyl group for glycosylation while others remain protected. For example, a silyl ether can be removed with fluoride, an acetate ester with base, and a benzyl ether by hydrogenolysis.

-

The Branching Point: The synthesis of the central sugar unit that connects to both the aglycone and the other two sugars is the most complex step. A common strategy is to use a glycosyl donor that has a single hydroxyl group selectively deprotected to act as an acceptor for the third sugar unit after the first two have been linked.

Proposed Glycosylation Workflow:

-

Prepare Three Protected Monosaccharide Donors: Each sugar unit should be prepared as a stable, protected glycosyl donor (e.g., a thioglycoside or a trichloroacetimidate). The protecting groups on each must be chosen to allow for selective removal later.

-

First Glycosylation: Couple the first sugar donor to the protected aglycone. This is a critical step, as the sterically hindered environment of the C3 hydroxyl group on the aglycone may lead to low yields.

-

Second Glycosylation: Selectively deprotect the appropriate hydroxyl group on the first sugar and couple the second sugar donor.

-

Third Glycosylation (Branching): Selectively deprotect the branching point hydroxyl group and perform the final glycosylation.

-

Global Deprotection: In the final step, remove all protecting groups to yield Clinodiside A.

Diagram of Branched Trisaccharide Assembly

Caption: Stepwise assembly of the branched trisaccharide on the aglycone.

Question 3: What are the best practices for choosing protecting groups for a molecule with 19 hydroxyl groups?

Answer:

A robust and meticulously planned protecting group strategy is arguably the most critical element for the successful synthesis of Clinodiside A. With 19 hydroxyl groups of varying steric and electronic environments, a multi-level, orthogonal approach is mandatory.

Key Insights & Troubleshooting:

-

Orthogonality is Key: You must use groups that can be removed under very specific conditions without affecting others. A standard set might include:

-

Silyl Ethers (TBDMS, TIPS): Removed with fluoride ions (e.g., TBAF). Stable to most other conditions.

-

Benzyl Ethers (Bn): Removed by catalytic hydrogenation. Stable to acidic and basic conditions.

-

Acyl Groups (Ac, Bz): Removed by basic hydrolysis (e.g., K2CO3/MeOH). Stable to acid and hydrogenation.

-

p-Methoxybenzyl (PMB) Ethers: Removed by oxidation (e.g., DDQ or CAN). Stable to conditions that remove Bn ethers.

-

-

Differentiating Sugars: Each of the three sugar units should have a distinct set of protecting groups to allow for their sequential coupling.

-

Global vs. Selective Deprotection: Plan your endgame. The final step will be a global deprotection. You must ensure that the conditions required to remove all protecting groups will not degrade the sensitive aglycone (e.g., the conjugated diene) or the glycosidic linkages.

Example Protecting Group Strategy Comparison:

| Protecting Group | Cleavage Condition | Stability | Common Use Case |

| TBDMS | TBAF, HF-Pyridine | Stable to base, oxidation, reduction | Protecting primary/secondary alcohols |

| Benzyl (Bn) | H₂, Pd/C | Stable to acid, base, redox | Protecting hydroxyls needed late-stage |

| Acetyl (Ac) | K₂CO₃, MeOH | Stable to acid, hydrogenation | "Disarming" group on glycosyl donors |

| PMB | DDQ, CAN | Stable to hydrogenation, base | Orthogonal to Benzyl ethers |

Experimental Protocol Example: Stereoselective Glycosylation

This is a generalized protocol for a challenging glycosylation, adaptable for the synthesis of a key disaccharide fragment of Clinodiside A.

Objective: Couple a protected thioglycoside donor to a partially protected glycosyl acceptor.

Materials:

-

Glycosyl Acceptor (1.0 eq)

-

Thioglycoside Donor (1.5 eq)

-

Activator: N-Iodosuccinimide (NIS) (2.0 eq)

-

Promoter: Triflic acid (TfOH) (0.1 eq)

-

Solvent: Dichloromethane (DCM), anhydrous

-

4 Å Molecular Sieves

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the Glycosyl Acceptor, Thioglycoside Donor, and activated 4 Å molecular sieves.

-

Dissolve the solids in anhydrous DCM.

-

Cool the reaction mixture to -40 °C in an acetonitrile/dry ice bath.

-

Add NIS to the stirring mixture.

-

Slowly add a stock solution of TfOH in DCM dropwise via syringe.

-

Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate followed by a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature. Extract the aqueous layer three times with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude disaccharide by flash column chromatography on silica gel.

References

-

: While not about Clinodiside A, this article provides a recent example of a complex natural product total synthesis, illustrating common strategies and challenges.

-

: This paper details another total synthesis, useful for understanding general approaches to complex alkaloids.

-

: Provides basic information about Clinodiside A, confirming its natural origin.

-

: Source for the chemical structure, formula, and IUPAC name of Clinodiside A (referred to as Clinopodiside A).

-

: A review discussing the challenges and modern solutions in the glycosylation of natural products, a key challenge for Clinodiside A.

Sources

Technical Support Center: Overcoming Resistance to Clinodiside A in Cancer Cells

Welcome to the technical support center for Clinodiside A. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experimental challenges related to cancer cell resistance to Clinodiside A. Our goal is to provide you with the technical insights and practical protocols necessary to understand, identify, and overcome resistance, ensuring the success of your research.

Introduction to Clinodiside A

Clinodiside A is a novel investigational agent that induces apoptosis in cancer cells through the intrinsic mitochondrial pathway. It functions by promoting the oligomerization of BAK and BAX proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation. While highly potent in sensitive cell lines, acquired resistance can emerge, posing a significant challenge in preclinical studies. This guide will address the most common mechanisms of resistance and provide systematic approaches to their investigation.

Frequently Asked Questions (FAQs)

Q1: What is a typical IC50 shift when resistance to Clinodiside A develops?

A significant shift in the half-maximal inhibitory concentration (IC50) is the primary indicator of resistance. While this is cell-line dependent, a 5- to 10-fold increase in the IC50 value is commonly considered a moderate level of resistance. High-level resistance can result in IC50 shifts of 100-fold or greater. It is crucial to establish a baseline IC50 for the parental, sensitive cell line to accurately quantify the resistance index (RI). The RI is calculated as the IC50 of the resistant line divided by the IC50 of the parental line.[1]

Q2: How long does it typically take to generate a Clinodiside A-resistant cell line in vitro?

The development of acquired resistance is a gradual process.[2] Using a stepwise dose-escalation protocol, where cells are cultured with progressively higher concentrations of Clinodiside A, it can take anywhere from 6 to 12 months to establish a stable resistant cell line.[2] The starting concentration is typically around the IC20 (the concentration that inhibits 20% of cell growth).[1]

Q3: What are the primary molecular mechanisms of resistance to Clinodiside A?

Based on its mechanism of action, two predominant resistance mechanisms are anticipated and have been observed in preclinical models:

-

Increased Drug Efflux: Overexpression of the ATP-binding cassette (ABC) transporter protein, Multidrug Resistance Protein 1 (MDR1 or ABCB1), which actively pumps Clinodiside A out of the cell, reducing its intracellular concentration.[3]

-

Target Pathway Alteration: Upregulation of anti-apoptotic proteins, particularly Bcl-2. Elevated Bcl-2 levels sequester pro-apoptotic proteins, preventing the activation of BAK/BAX and counteracting the effects of Clinodiside A.[4][5]

Q4: Can resistance to Clinodiside A confer cross-resistance to other chemotherapeutic agents?

Yes. If the resistance mechanism is due to the overexpression of MDR1, cells will likely exhibit cross-resistance to other MDR1 substrates, such as paclitaxel, doxorubicin, and vincristine.[5] If resistance is due to Bcl-2 overexpression, cross-resistance may be observed with other agents that rely on the intrinsic apoptotic pathway.

Troubleshooting Guides

This section addresses specific experimental problems. For each issue, we outline potential causes and provide actionable solutions.

Issue 1: High Variability in IC50 Measurements for Sensitive Cell Lines

Description: You are observing significant well-to-well or experiment-to-experiment variability in your cell viability assays (e.g., MTT, CellTiter-Glo®) with the parental cell line, making it difficult to establish a baseline IC50.

| Potential Cause | Explanation | Recommended Solution |

| Inconsistent Seeding Density | Cell density can significantly impact drug response.[6][7] If cells are too sparse or too confluent, their growth rate and drug sensitivity can be altered. | Optimize and standardize your cell seeding protocol. Perform a growth curve analysis to determine the optimal seeding density that ensures cells remain in the exponential growth phase throughout the assay period.[8] |

| Edge Effects | Wells on the periphery of a microplate are prone to evaporation, leading to increased media and drug concentration. | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or media to create a humidity barrier.[6] |

| Cell Health and Passage Number | Cells at very high or low passage numbers may exhibit altered phenotypes and drug responses. | Use cells within a consistent and defined passage number range for all experiments. Regularly check for mycoplasma contamination, which can affect cell health and experimental outcomes. |

| Assay Timing | The duration of the assay can influence the results. An assay that is too short may not allow for the full effect of the drug to be observed, while one that is too long may be confounded by nutrient depletion.[6] | Standardize the assay duration (e.g., 72 hours). Ensure that the endpoint measurement is taken when the control (untreated) cells are still in the logarithmic growth phase.[8] |

Issue 2: Complete Loss of Clinodiside A Efficacy in a Cultured Cell Line

Description: A previously sensitive cell line now shows little to no response to Clinodiside A, even at high concentrations. This suggests the development of a potent resistance mechanism.

Workflow for Investigating High-Level Resistance:

Caption: Workflow for investigating and overcoming Clinodiside A resistance.

Step-by-Step Troubleshooting:

-

Confirm and Quantify Resistance:

-

Perform a full dose-response curve for both the suspected resistant line and the original parental line in parallel.

-

Calculate the Resistance Index (RI). An RI > 10 indicates significant resistance.[1]

-

-

Investigate MDR1 Overexpression:

-

Western Blot: Lyse cells and perform a Western blot to compare MDR1 protein levels between the sensitive and resistant lines. An increase in the ~170 kDa band corresponding to MDR1 in the resistant line is a strong indicator.

-

Functional Efflux Assay: To confirm that the overexpressed MDR1 is active, perform a Rhodamine 123 efflux assay. Resistant cells will retain less of this fluorescent substrate due to active pumping.

-

-

Investigate Bcl-2 Overexpression:

-

Western Blot: Perform a Western blot to compare Bcl-2 protein levels. An increase in the ~26 kDa band in the resistant line suggests this mechanism.

-

-

Strategies to Overcome Resistance:

-

If MDR1 is overexpressed, co-treat the resistant cells with Clinodiside A and an MDR1 inhibitor (e.g., Verapamil or a more specific agent like Tariquidar). A restoration of sensitivity would confirm MDR1-mediated resistance.

-

If Bcl-2 is overexpressed, co-treat with Clinodiside A and a Bcl-2 inhibitor (e.g., Venetoclax). Synergistic cell killing would validate this resistance pathway.

-

Issue 3: In Vitro Efficacy Does Not Translate to In Vivo Xenograft Models

Description: Clinodiside A shows potent activity in 2D cell culture, but tumor growth is not significantly inhibited in mouse xenograft models.

| Potential Cause | Explanation | Recommended Solution |

| Poor Pharmacokinetics (PK) | Clinodiside A may have poor bioavailability, rapid clearance, or unfavorable distribution in vivo, preventing it from reaching an effective concentration at the tumor site. | Conduct formal PK studies to determine the compound's half-life, Cmax, and tissue distribution. This may require formulation changes or adjustments to the dosing regimen. |

| Tumor Microenvironment (TME) | The TME can contribute to drug resistance through physical barriers (e.g., dense extracellular matrix) or by providing pro-survival signals to cancer cells.[9] 2D cultures lack this complexity. | Consider using 3D spheroid or organoid models, which better recapitulate the TME.[10] Analyze xenograft tumors post-treatment for markers of TME interaction and signaling pathway activation. |

| Host Metabolism | The compound may be rapidly metabolized by the host (e.g., by liver enzymes in the mouse), inactivating it before it can exert its effect. | Analyze plasma and tumor tissue for Clinodiside A and its potential metabolites using LC-MS. This can help determine if rapid metabolism is occurring. |

| Model Selection | The chosen cell line for the xenograft may not be representative, or the mouse strain may have specific metabolic characteristics that affect the drug's efficacy.[10] | Test Clinodiside A in multiple xenograft models derived from different cell lines. If possible, use patient-derived xenograft (PDX) models, which more closely mimic human tumors. |

Key Experimental Protocols

Protocol 1: Development of Clinodiside A-Resistant Cell Lines

This protocol uses a continuous, stepwise drug exposure method to select for resistant cells.[1][2]

-

Initial Culture: Begin by culturing the parental cancer cell line in its recommended growth medium.

-

Determine Starting Concentration: Perform a baseline dose-response curve to determine the IC20 and IC50 of Clinodiside A for the parental line.

-

Initiate Treatment: Start by exposing the cells to the IC20 concentration of Clinodiside A.

-

Monitor and Passage: Monitor the cells daily. Initially, a significant amount of cell death is expected. When the surviving cells reach 70-80% confluency, passage them as usual, but maintain the same concentration of Clinodiside A in the fresh medium.

-

Dose Escalation: Once the cells have a stable growth rate at a given concentration (typically after 2-3 passages), double the concentration of Clinodiside A.[1]

-

Repeat: Repeat the process of monitoring, passaging, and dose escalation. If at any point more than 50% of the cells die after a dose increase, return to the previous concentration until the culture stabilizes.[1]

-

Establish Stable Line: Continue this process until the cells are able to proliferate in a concentration that is at least 10 times the original IC50. At this point, the line is considered resistant.

-

Characterization: Characterize the resistant line by comparing its IC50, and the expression of resistance markers (MDR1, Bcl-2) to the parental line.

Protocol 2: Western Blotting for MDR1 and Bcl-2

-

Cell Lysis: Harvest 1-2 million sensitive and resistant cells. Wash with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Gel Electrophoresis: Load 20-30 µg of protein per lane onto an 8-12% SDS-PAGE gel. Include a protein ladder.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against MDR1 (1:1000), Bcl-2 (1:1000), and a loading control (e.g., GAPDH or β-actin, 1:5000).

-

Washing: Wash the membrane 3 times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

Visualizing Resistance Pathways

Hypothesized Clinodiside A Signaling and Resistance Pathway

Caption: Clinodiside A induces apoptosis via the mitochondrial pathway, which can be blocked by MDR1-mediated drug efflux or Bcl-2 overexpression.

References

-

Clonidine - StatPearls - NCBI Bookshelf. (2025). National Center for Biotechnology Information. [Link]

-

On the mechanism of action of clonidine: Effects on single central neurones - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

New discovery of drug resistance mechanism in tumor cells - CLOUD-CLONE CORP.(CCC). (2022, January 10). Cloud-Clone Corp. [Link]

-

Clonidine | C9H9Cl2N3 | CID 2803 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - MDPI. (n.d.). MDPI. [Link]

-

Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC - NIH. (2017, June 19). National Center for Biotechnology Information. [Link]

-

Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate. (n.d.). ResearchGate. [Link]

-

"Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology - Sorger Lab. (n.d.). Sorger Lab at Harvard Medical School. [Link]

-

Advances and Challenges in Drug Screening for Cancer Therapy: A Comprehensive Review - PMC. (2025, December 1). National Center for Biotechnology Information. [Link]

-

Current Status of Methods to Assess Cancer Drug Resistance - PMC - NIH. (2011, March 23). National Center for Biotechnology Information. [Link]

-

Mechanisms and insights into drug resistance in cancer - Frontiers. (2013, March 13). Frontiers. [Link]

-

Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Mechanisms of Drug Resistance in Cancer Cells: A Chemical Perspective. (n.d.). IntechOpen. [Link]

-

Multi Cancer Early Detection Testing: Promise and Challenges | Oncology Nursing News. (2026, February 2). Oncology Nursing News. [Link]

-

Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers - Procell. (2025, August 5). Procell Life Science & Technology. [Link]

-

Unveiling the mechanisms and challenges of cancer drug resistance - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. (2025, January 8). Crown Bioscience. [Link]

-

Drug Resistance in Evaluating Cancer - JScholar Publisher. (2025, January 31). JScholar Publisher. [Link]

-

Cancer Drug Action points in cell cycle Or How Anticancer drugs Stop or Inhibit Cancer cell growth - YouTube. (2025, April 13). YouTube. [Link]

-

Immune Cell Modulation of Patient-Matched Organoid Drug Response in Precision Cancer Medicine Platform - MDPI. (n.d.). MDPI. [Link]

Sources

- 1. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]

- 2. atcc.org [atcc.org]

- 3. ejcmpr.com [ejcmpr.com]

- 4. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Mechanisms and insights into drug resistance in cancer [frontiersin.org]

- 6. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]

- 9. Unveiling the mechanisms and challenges of cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Clinodiside A Stability & Storage

This technical guide serves as a specialized support center for researchers working with Clinodiside A (CAS: 916347-31-4), a triterpenoid saponin isolated from Clinopodium chinense.

Core Technical Brief

Molecule: Clinodiside A (C₄₈H₇₈O₁₉) Class: Triterpenoid Saponin Primary Instability Factors: Acidic Hydrolysis, Hygroscopicity, Photolysis. Critical Handling Rule: Saponins are surfactants; avoid vigorous vortexing which causes foaming and surface adsorption loss.

Troubleshooting Guide (Q&A)

Q1: My HPLC peak area for Clinodiside A is decreasing over time in solution. Is it degrading?

Diagnosis: Likely Acidic Hydrolysis or Precipitation .

-

Mechanism: The glycosidic bonds (ether linkages between the sugar and aglycone) are susceptible to hydrolysis in acidic environments (pH < 5.5). If your mobile phase or solvent is acidic (e.g., 0.1% TFA), degradation occurs rapidly.

-

Solution:

-

Buffer aqueous solvents to pH 7.0–7.4 using phosphate or HEPES.

-

Switch from TFA to Formic Acid (0.1%) or Acetic Acid if acidification is required for peak shape, as they are weaker acids.

-

Check Solubility: Ensure the compound hasn't precipitated. Saponins can form micelles or precipitate in cold aqueous buffers. Sonicate (mildly) and warm to 25°C before injection.

-

Q2: The solid powder has turned sticky or clumped. Can I still use it?

Diagnosis: Hygroscopic Moisture Uptake .

-

Mechanism: Clinodiside A is highly hygroscopic. It absorbs atmospheric water, which alters the effective molecular weight (leading to dosing errors) and facilitates slow hydrolysis in the solid state.

-

Corrective Action:

-

Do NOT assume the weight is accurate. You must re-quantify the concentration using a standard curve or quantitative NMR (qNMR).

-